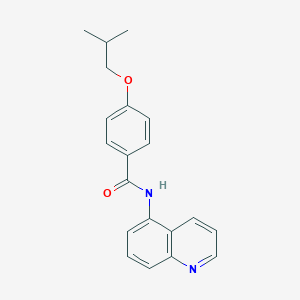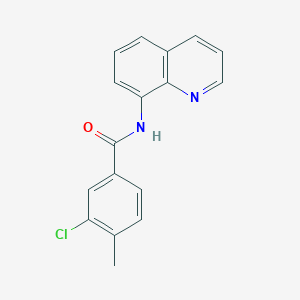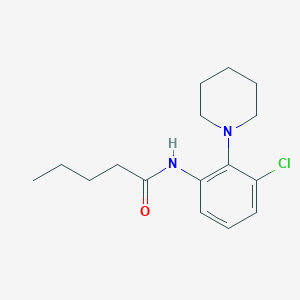![molecular formula C23H17ClN2O5 B244457 5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244457.png)
5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK). It has been extensively studied for its potential use as a therapeutic agent in the treatment of various autoimmune diseases and cancers.
Wirkmechanismus
TAK-659 selectively targets the 5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide enzyme, which plays a critical role in B-cell receptor signaling. By inhibiting 5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide, TAK-659 prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This results in the inhibition of cancer cell growth and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with high concentrations in lymphoid tissues. TAK-659 has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TAK-659 in lab experiments include its high selectivity for 5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide, its favorable pharmacokinetic profile, and its low potential for drug-drug interactions. However, its limitations include the need for further optimization to improve its potency and selectivity, as well as the potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for the development of TAK-659 as a therapeutic agent. One direction is the optimization of its potency and selectivity through structure-activity relationship studies. Another direction is the investigation of its potential use in combination therapy with other targeted agents. Additionally, the use of TAK-659 in combination with immunotherapy may enhance its efficacy in the treatment of cancer and autoimmune diseases. Finally, the development of biomarkers to predict response to TAK-659 may help to identify patients who are most likely to benefit from treatment.
Synthesemethoden
The synthesis of TAK-659 involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of 3-chloroaniline with 2-furoic acid to form 5-(3-chlorophenyl)-2-furoic acid. This intermediate is then reacted with 5-amino-2-methoxybenzoic acid to form 5-(3-chlorophenyl)-N-(5-(2-methoxyphenyl)-2-furoyl) anthranilic acid. Finally, this compound is treated with thionyl chloride and furfurylamine to yield TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in various autoimmune diseases and cancers. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 has also been studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.
Eigenschaften
Molekularformel |
C23H17ClN2O5 |
|---|---|
Molekulargewicht |
436.8 g/mol |
IUPAC-Name |
5-(3-chlorophenyl)-N-[5-(furan-2-carbonylamino)-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H17ClN2O5/c1-29-19-8-7-16(25-22(27)20-6-3-11-30-20)13-17(19)26-23(28)21-10-9-18(31-21)14-4-2-5-15(24)12-14/h2-13H,1H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
RKLRUYCENAFQRU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244388.png)
![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244389.png)


![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)
